L-Alanyl-L-alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valine
Description
L-Alanyl-L-alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valine is a synthetic hexapeptide with the sequence Ala-Ala-Ala-Thr-Gly-Phe-Val. It consists of three consecutive alanine residues followed by threonine, glycine, phenylalanine, and valine. The molecular formula is C₃₀H₅₇N₇O₁₅ (calculated based on residue composition), with a molecular weight of approximately 743.8 g/mol. This peptide is likely designed for research applications, such as studying enzymatic cleavage patterns, stability in biological systems, or interactions with hydrophobic domains due to its phenylalanine and valine residues. No direct functional or structural data are available in the provided evidence, necessitating reliance on theoretical analysis.
Properties
CAS No. |
651292-19-2 |
|---|---|
Molecular Formula |
C29H45N7O9 |
Molecular Weight |
635.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C29H45N7O9/c1-14(2)22(29(44)45)35-27(42)20(12-19-10-8-7-9-11-19)34-21(38)13-31-28(43)23(18(6)37)36-26(41)17(5)33-25(40)16(4)32-24(39)15(3)30/h7-11,14-18,20,22-23,37H,12-13,30H2,1-6H3,(H,31,43)(H,32,39)(H,33,40)(H,34,38)(H,35,42)(H,36,41)(H,44,45)/t15-,16-,17-,18+,20-,22-,23-/m0/s1 |
InChI Key |
SJCCKZQQXGQGSH-HNIIZBDBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Biological Activity
L-Alanyl-L-alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valine, a complex peptide composed of multiple amino acids, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a heptapeptide with the molecular formula and a molecular weight of approximately 651.29 g/mol. Its structure is characterized by the sequential arrangement of alanine, threonine, glycine, phenylalanine, and valine residues, which contribute to its unique biological functions.
| Property | Value |
|---|---|
| Molecular Formula | C29H45N7O9 |
| Molecular Weight | 651.29 g/mol |
| Density | 1.296 ± 0.06 g/cm³ (20 ºC) |
| CAS Number | 651292-19-2 |
1. Immunomodulatory Effects
Research has shown that peptides similar to this compound exhibit immunomodulatory properties. For instance, L-alanyl-L-glutamine has been demonstrated to enhance T-lymphocyte proliferation in vitro, suggesting that similar dipeptides may also stimulate immune responses through cytokine production . The mechanism involves the activation of immune cells that are crucial for adaptive immunity.
2. Antioxidant Properties
Peptides composed of amino acids like valine and phenylalanine have been noted for their antioxidant capabilities. These properties may help in reducing oxidative stress in cells, which is beneficial in various pathological conditions . The presence of phenylalanine, known for its role in protein synthesis and as a precursor for neurotransmitters, may enhance these antioxidant effects.
3. Neuroprotective Effects
The neuroprotective potential of peptides containing threonine and phenylalanine has been explored in several studies. These amino acids are integral to maintaining neuronal health and function. Research indicates that such peptides can protect against neurodegenerative processes by modulating signaling pathways involved in neuronal survival .
Case Study: Immunostimulatory Activity
A study involving L-alanyl-L-glutamine revealed that it significantly increased T-cell proliferation when compared to controls. The maximal effect was observed at a concentration of 2 mmol/L . This finding suggests that the structure of this compound could similarly enhance immune responses.
Research Finding: Antioxidant Activity
A comparative study on peptides indicated that those containing aromatic amino acids like phenylalanine exhibited higher antioxidant activity than their counterparts lacking these residues . This reinforces the hypothesis that this compound may possess significant antioxidant properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Analysis
The peptide L-Phenylalanyl-L-alanyl-L-threonylglycyl-L-isoleucylglycyl-L-isoleucyl-L-isoleucyl-L-threonyl-L-valine (CAS: 1313507-86-6) from serves as a structurally related comparator. Below is a comparative analysis:
Functional Implications
Hydrophobicity :
- The target peptide contains phenylalanine and valine, contributing to moderate hydrophobicity.
- The comparator peptide has three isoleucine residues and a phenylalanine, making it significantly more hydrophobic, which may enhance membrane permeability or protein-binding affinity .
Stability :
- The triple alanine sequence in the target peptide may confer rigidity or resistance to proteolysis compared to the glycine-isoleucine repeats in the comparator. Glycine’s flexibility in the latter could reduce structural stability .
Potential Applications: The target peptide’s smaller size (6 residues) may make it suitable for short-term pharmacokinetic studies or as a substrate for protease assays.
Limitations of Comparison
No direct functional or experimental data for the target peptide are available in the provided evidence. The analysis is based on structural extrapolation and the comparator’s properties from . Further studies are required to validate these hypotheses.
Notes
- The evidence lacks direct comparative studies between the two peptides, necessitating reliance on theoretical models.
- The comparator’s molecular weight and formula are explicitly stated in , while the target peptide’s properties are calculated from residue data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
